Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7
CAS No.:
Cat. No.: VC16656145
Molecular Formula: C15H14O4
Molecular Weight: 264.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H14O4 |
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Molecular Weight | 264.31 g/mol |
IUPAC Name | 6,8-dideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,7-diol |
Standard InChI | InChI=1S/C15H14O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,15-18H,8H2/i1D,2D,3D,4D,5D,7D |
Standard InChI Key | YOSDNAMJVOLJKI-UMCLXPAOSA-N |
Isomeric SMILES | [2H]C1=CC2=C(C(=C1O)[2H])OCC(C2O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H] |
Canonical SMILES | C1C(C(C2=C(O1)C=C(C=C2)O)O)C3=CC=C(C=C3)O |
Introduction
Chemical Structure and Properties
Molecular Composition
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 possesses the molecular formula C₁₅H₁₄O₄ with a molecular weight of 264.31 g/mol . The isotopic labeling involves seven deuterium atoms (d7), strategically positioned to maintain structural integrity while enabling precise tracking in metabolic studies. The IUPAC name, 6,8-dideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,7-diol, reflects its complex bicyclic structure, which includes a benzopyran core linked to a deuterated phenolic moiety.
Key structural features include:
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A dimethylmethylene group at the 2,3-O position, enhancing steric stability.
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Deuterium substitutions at specific carbon atoms, minimizing metabolic interference while retaining pharmacological activity.
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A hydroxyl-rich scaffold, critical for hydrogen bonding and solubility in polar solvents .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₄O₄ | |
Molecular Weight | 264.31 g/mol | |
Melting Point | 79–85°C | |
Solubility | Ethyl Acetate, Methanol | |
Storage Conditions | 2–8°C, protected from light |
Synthesis and Preparation
Synthetic Pathways
The synthesis begins with phenolic precursors and benzopyran derivatives, undergoing sequential O-alkylation and deuterium exchange reactions. Key steps include:
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Protection of Hydroxyl Groups: Using dimethylmethylene chlorides to shield reactive sites.
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Deuterium Incorporation: Catalytic deuteration via platinum oxide in deuterated solvents.
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Deprotection and Purification: Acidic hydrolysis followed by column chromatography .
Optimization Challenges
Deuterium labeling at the 2,3,5,6 positions of the phenyl ring requires stringent anhydrous conditions to avoid proton back-exchange . Yield optimization remains challenging, with typical outputs of <50% due to side reactions during deprotection.
Analytical Applications
Role as an Internal Standard
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 is indispensable in LC-MS/MS assays for quantifying Ticagrelor and its metabolites in plasma. Its deuterated structure ensures minimal chromatographic co-elution with analytes, while its ionization efficiency matches the parent drug .
Table 2: Performance Metrics in LC-MS/MS
Method Validation
Studies validate its use in FDA-compliant bioanalytical methods, demonstrating precision (%CV < 8%) and accuracy (%bias ± 6%) across inter-day assays . Stability tests confirm integrity under autosampler conditions (24 hours at 10°C) and three freeze-thaw cycles.
Pharmacological Significance
Preclinical Utility
In rodent models, it aids in elucidating Ticagrelor’s enterohepatic recirculation, with deuterated metabolites detected in bile samples up to 48 hours post-administration . Such studies inform dosage regimens for patients with hepatic impairment.
Quantity | Price (USD) | Supplier |
---|---|---|
0.5 mg | $90 | TRC |
10 mg | $1,190 | TRC |
Regulatory Status
Labeled “For research use only”, the compound is excluded from Good Manufacturing Practice (GMP) guidelines, restricting its use to non-clinical studies.
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